molecular formula C15H22N2 B15236882 1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine

1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine

Cat. No.: B15236882
M. Wt: 230.35 g/mol
InChI Key: VIPFPSNLUKVPIB-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₁₅H₂₂N₂ It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Similar structure but lacks the cyclopropane ring.

    Cyclopropylamine: Contains the cyclopropane ring but lacks the piperidine and benzyl groups.

    Benzylamine: Contains the benzyl group but lacks the piperidine and cyclopropane rings.

Uniqueness

1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, piperidine ring, and benzyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-(1-benzylpiperidin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C15H22N2/c16-15(8-9-15)14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2

InChI Key

VIPFPSNLUKVPIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C3(CC3)N

Origin of Product

United States

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